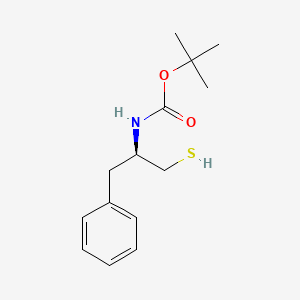

(R)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (R)-tert-butyl (1-mercapto-3-phenylpropan-2-yl)carbamate is a chiral molecule that is relevant in the synthesis of various organic compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into similar tert-butyl carbamate compounds and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multiple steps, including protection and deprotection of functional groups, and the use of enzymatic kinetic resolution to achieve high enantioselectivity. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was achieved using Candida antarctica lipase B (CAL-B), resulting in optically pure (R)- and (S)-enantiomers with excellent enantioselectivity (E > 200) . Another study describes the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine with an overall yield of 41% through seven steps, including esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection . These methods could potentially be adapted for the synthesis of (R)-tert-butyl (1-mercapto-3-phenylpropan-2-yl)carbamate.

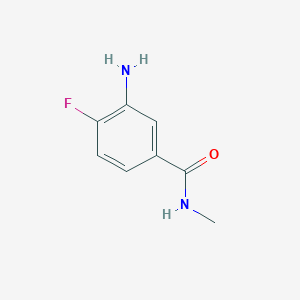

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is a functional group consisting of an amino group bonded to a carbonyl group. The chirality of these compounds is crucial for their application in asymmetric synthesis, as seen in the preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, where chiral inversion was a key step .

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Additionally, the potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide reaction with carbamate herbicides has been optimized for use in gas chromatography-mass spectrometry analysis . These reactions highlight the versatility of tert-butyl carbamate derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The carbamate group is polar and can engage in hydrogen bonding, influencing the compound's boiling point, melting point, and solubility in various solvents. The chiral center in these compounds is significant for their optical activity, which is essential in the synthesis of enantiomerically pure products .

Safety And Hazards

properties

IUPAC Name |

tert-butyl N-[(2R)-1-phenyl-3-sulfanylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBYEBRVJRDWPB-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

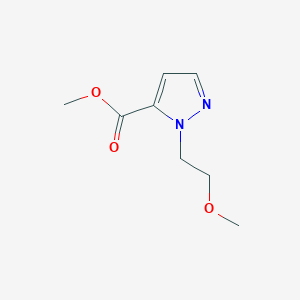

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)

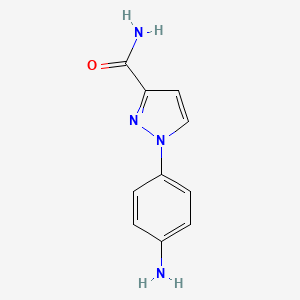

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)

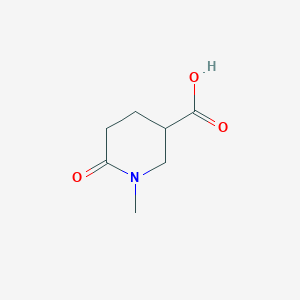

![[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294033.png)

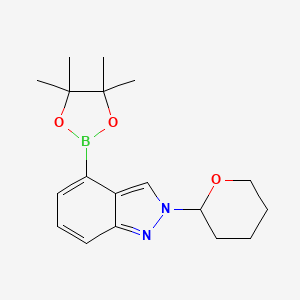

![6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1294034.png)